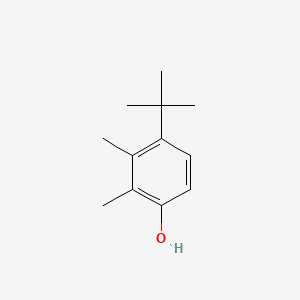
1-diethoxyphosphorylethenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-diethoxyphosphorylethenyl dimethyl phosphate is a chemical compound known for its unique structure and properties It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and an organic group
Méthodes De Préparation
The synthesis of 1-diethoxyphosphorylethenyl dimethyl phosphate typically involves the reaction of diethyl phosphite with an appropriate vinyl halide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the substitution of the halide group with the phosphonate ester group, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
1-diethoxyphosphorylethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphates. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into phosphonates or phosphines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
1-diethoxyphosphorylethenyl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its phosphonate ester structure is similar to that of certain antiviral and anticancer drugs, suggesting it may have similar biological activities.
Industry: In industrial applications, it is used as an intermediate in the production of various chemicals, including pesticides, flame retardants, and plasticizers
Mécanisme D'action
The mechanism of action of 1-diethoxyphosphorylethenyl dimethyl phosphate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that utilize phosphate groups, such as kinases and phosphatases. The compound’s phosphonate ester group mimics the natural substrate of these enzymes, allowing it to bind to the active site and inhibit enzyme activity. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior .
Comparaison Avec Des Composés Similaires
1-diethoxyphosphorylethenyl dimethyl phosphate can be compared with other similar compounds, such as:
Diethyl phosphate: A simpler phosphonate ester with similar chemical properties but lacking the vinyl group.
Dimethyl phosphate: Another related compound with two methyl groups instead of ethoxy groups.
Vinyl phosphonic acid: Contains a vinyl group like this compound but has a phosphonic acid group instead of a phosphonate ester.
Propriétés
Numéro CAS |
63869-24-9 |
|---|---|
Formule moléculaire |
C8H18O7P2 |
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
1-diethoxyphosphorylethenyl dimethyl phosphate |
InChI |
InChI=1S/C8H18O7P2/c1-6-13-16(9,14-7-2)8(3)15-17(10,11-4)12-5/h3,6-7H2,1-2,4-5H3 |
Clé InChI |
OVPRNIRGMWIYHU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=C)OP(=O)(OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)

![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)
![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811887.png)




